![molecular formula C12H10BrNO B12897679 3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12897679.png)
3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole
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Overview
Description
3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the bromophenyl and prop-1-enyl groups in this compound makes it a subject of interest in various fields of research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with propargylamine to form an intermediate, which then undergoes cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-1-enyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxazole derivatives with oxidized functional groups.
Reduction: Reduced oxazole with a saturated propyl group.
Substitution: Substituted oxazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxazole derivatives, including 3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole, in the treatment of cancer. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, derivatives of oxazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In particular, compounds with similar structures have shown promising results in inducing apoptosis in breast cancer cells through mechanisms involving estrogen receptor modulation and DNA interaction .
Antimicrobial Properties
Oxazole derivatives have also been investigated for their antimicrobial properties. The presence of the bromine atom in this compound enhances its lipophilicity, which may improve its ability to penetrate bacterial membranes. Studies have reported that related oxazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for antibiotic development .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Research indicates that oxazole derivatives can inhibit key enzymes involved in metabolic pathways, which is crucial for developing new therapeutic agents. For example, compounds structurally related to this compound have been shown to inhibit tyrosinase activity, which is significant in treating hyperpigmentation disorders .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and guide the design of more potent analogs. The results indicate favorable interactions with protein targets involved in cancer and microbial infections .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of oxazole derivatives, researchers synthesized several compounds based on the oxazole scaffold and tested their efficacy against MCF-7 breast cancer cells. Among these, one derivative exhibited a significant reduction in cell viability, indicating that modifications to the oxazole ring can enhance anticancer properties.
Case Study 2: Antimicrobial Effectiveness
Another study focused on evaluating the antimicrobial activity of oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)propanoic acid: Another bromophenyl derivative with different functional groups.
4-bromophenyl 4-bromobenzoate: A compound with similar bromophenyl groups but different overall structure.
Uniqueness
3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole is unique due to its oxazole ring and the presence of both bromophenyl and prop-1-enyl groups. This combination of functional groups provides distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole, also known by its CAS number 638163-16-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, analgesic, and anti-inflammatory effects, supported by various studies and findings.
Chemical Structure
The molecular formula of this compound is C12H10BrNO. The compound features a bromophenyl group and a prop-1-enyl substituent attached to the oxazole ring, which is known for contributing to diverse biological activities.
Antimicrobial Activity
Research has demonstrated that oxazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various oxazole compounds against Gram-positive and Gram-negative bacteria. The most active compounds showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | S. aureus, E. coli |
Compound A | 0.0039 | S. aureus |
Compound B | 0.025 | E. coli |
Analgesic Activity
The analgesic potential of oxazole derivatives has been evaluated using pharmacological tests such as the writhing test and hot plate test. These studies indicate that certain oxazoles can effectively reduce pain responses in animal models, suggesting a mechanism that may involve modulation of inflammatory pathways .
Anti-inflammatory Activity
In addition to analgesic properties, compounds containing the oxazole ring have been reported to possess anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could provide therapeutic benefits by inhibiting pro-inflammatory cytokines .
Study on Oxazolones
A notable study synthesized several new oxazolones and assessed their biological activities, including analgesic and anti-inflammatory effects. The results indicated that these compounds exhibited low toxicity while demonstrating significant efficacy in reducing pain and inflammation in experimental models .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinities of this compound to various biological targets involved in pain and inflammation pathways. These studies suggest that the compound interacts favorably with key enzymes, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C12H10BrNO |
---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole |
InChI |
InChI=1S/C12H10BrNO/c1-2-3-11-8-12(14-15-11)9-4-6-10(13)7-5-9/h2-8H,1H3/b3-2+ |
InChI Key |
LTIGYKYTAHSIQK-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=NO1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC=CC1=CC(=NO1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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